N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide
Vue d'ensemble
Description
N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). This compound has gained attention in recent years due to its potential therapeutic applications in treating diseases related to ENaC dysfunction, such as cystic fibrosis, hypertension, and pulmonary edema.
Mécanisme D'action
ENaC is a membrane protein complex that regulates sodium and water transport across epithelial cells. N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide inhibits ENaC activity by binding to a specific site on the channel and preventing sodium ions from passing through. This leads to a reduction in sodium and water reabsorption, which can be beneficial in diseases where excessive fluid accumulation is a problem.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce sodium and water transport across epithelial cells, leading to a decrease in fluid accumulation. This compound has also been shown to reduce inflammatory cytokine production in lung epithelial cells. In vivo studies have demonstrated that this compound can improve lung function and reduce lung fluid accumulation in animal models of pulmonary edema. This compound has also been shown to lower blood pressure in hypertensive animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide. One area of interest is the potential use of this compound in treating cystic fibrosis. ENaC dysfunction is a common feature of cystic fibrosis, and this compound has been shown to improve lung function in animal models of the disease. Another area of interest is the potential use of this compound in treating hypertension. This compound has been shown to lower blood pressure in animal models, and further studies are needed to determine its effectiveness in humans. Finally, there is interest in developing more potent and selective ENaC inhibitors based on the structure of this compound.
Applications De Recherche Scientifique
N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound can inhibit ENaC activity in various cell types, including lung epithelial cells, kidney cells, and colon cells. In vivo studies have demonstrated that this compound can reduce lung fluid accumulation and improve lung function in animal models of pulmonary edema. This compound has also been shown to lower blood pressure in hypertensive animal models.
Propriétés
IUPAC Name |
N-[3-[(4-ethylbenzoyl)amino]phenyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-3-17-11-13-18(14-12-17)22(26)24-19-8-6-9-20(15-19)25-23(27)21-10-5-4-7-16(21)2/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFHWUWFOJSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.